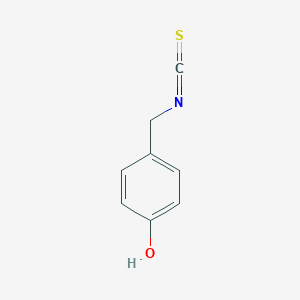

4-Hydroxybenzyl isothiocyanate

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzyl isothiocyanate can be synthesized by reacting sinalbin with the enzyme myrosinase . This reaction breaks down the mustard oil glycoside, releasing the isothiocyanate. Additionally, isothiocyanates can be synthesized from primary amines using phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from white mustard seeds, followed by enzymatic degradation using myrosinase . This method is preferred due to the natural abundance of sinalbin in mustard seeds.

化学反应分析

Types of Reactions: 4-Hydroxybenzyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxybenzyl alcohols and thiocyanates.

Reduction: Reduction reactions can convert it into less toxic compounds such as 4-hydroxyphenylacetonitrile.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

Oxidation: Hydroxybenzyl alcohols and thiocyanates.

Reduction: 4-Hydroxyphenylacetonitrile.

Substitution: Various substituted thioureas and other derivatives.

科学研究应用

Anticancer Properties

4-HBITC exhibits significant anticancer activity, making it a subject of interest in cancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells. The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : 4-HBITC has been shown to induce programmed cell death in cancer cells, which is crucial for preventing tumor growth .

- Modulation of Cell Cycle Proteins : It influences the expression of key proteins such as p53 and p21, which are involved in cell cycle regulation and apoptosis .

- Inhibition of Cancer Cell Growth : Research indicates that 4-HBITC can impede the growth of malignant cells through various biochemical pathways .

Table 1: Summary of Anticancer Studies Involving 4-HBITC

| Study | Cell Line | Key Findings |

|---|---|---|

| SH-SY5Y | Inhibition of proliferation; increased thiosulfate levels; modulation of Bcl-2 protein. | |

| U87MG | Downregulation of p53; upregulation of p21; induced apoptosis. |

Antimicrobial Activity

4-HBITC has demonstrated notable antimicrobial properties, making it a potential candidate for use in food preservation and as a biopesticide. Its efficacy against various pathogens has been documented:

- Antimicrobial Component : It has been identified as an effective antimicrobial agent in fish sauce production, where it helps reduce biogenic amine content and improve amino acid profiles .

- Larvicidal Activity : Studies show that 4-HBITC exhibits larvicidal effects against mosquito larvae, indicating its potential use as an eco-friendly biopesticide .

Table 2: Antimicrobial Efficacy of 4-HBITC

| Application | Microorganism | Effectiveness |

|---|---|---|

| Fish Sauce | Various pathogens | Reduces biogenic amines; enhances safety . |

| Mosquito Control | Aedes aegypti larvae | LC50 = 55.41 ppm, indicating moderate toxicity . |

Environmental Applications

Research has explored the use of 4-HBITC in environmental science, particularly regarding wastewater treatment and bioremediation:

- Biodegradation Studies : The compound has been tested for its effectiveness in degrading pollutants in anaerobic reactors, showing promise for improving wastewater treatment processes .

- Eco-friendly Insecticides : Its insecticidal properties against mosquito larvae highlight its potential role in integrated pest management strategies that minimize chemical pesticide use .

Table 3: Environmental Studies Involving 4-HBITC

作用机制

相似化合物的比较

Sulforaphane: Found in broccoli and has potent anticancer properties.

Erucin: Found in arugula and has antioxidant and anticancer activities.

Phenethyl isothiocyanate: Found in watercress and has been studied for its chemopreventive properties.

生物活性

4-Hydroxybenzyl isothiocyanate (HBITC) is a natural compound derived from white mustard seeds (Sinapis alba), recognized for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article delves into the biological activity of HBITC, highlighting its antiproliferative effects, antibacterial properties, and potential applications as a natural preservative.

Antiproliferative Activity

Recent studies have demonstrated that HBITC exhibits significant antiproliferative effects on various cancer cell lines. Notably, research focusing on human neuroblastoma (SH-SY5Y) and glioblastoma (U87MG) cells revealed that HBITC treatment resulted in:

- Inhibition of Cell Proliferation : HBITC significantly reduced the proliferation of both SH-SY5Y and U87MG cells. This effect was correlated with an increase in thiosulfate levels and a decrease in mitochondrial membrane potential, suggesting a mechanism involving oxidative stress and alterations in cellular metabolism .

- Protein Modulation : The treatment led to downregulation of key proteins involved in cell cycle regulation, such as p53 and Bcl-2, while upregulating p21 in SH-SY5Y cells. This indicates that HBITC may induce apoptosis through p53-independent mechanisms .

Table 1 summarizes the effects of HBITC on various proteins involved in cell cycle regulation:

| Protein | Effect of HBITC Treatment |

|---|---|

| p53 | Downregulated |

| p21 | Upregulated |

| Bcl-2 | Inactivated |

| Rhodanese | Downregulated |

| MPST | Downregulated |

Antibacterial Activity

HBITC has also been investigated for its antibacterial properties. Studies have shown that it possesses significant antibacterial activity against several pathogenic bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella typhimurium

The antibacterial mechanism appears to involve the disruption of metabolic activity rather than direct damage to cell membranes. Additionally, combining HBITC with citric acid or ascorbic acid enhances its antibacterial efficacy .

Table 2 presents the effectiveness of HBITC against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.1 mg/mL |

| Staphylococcus aureus | 0.05 mg/mL |

| Salmonella typhimurium | 0.2 mg/mL |

Ecotoxicology and Environmental Impact

The toxicity of HBITC has been evaluated in ecological studies, particularly regarding its impact on mosquito larvae. Comparative studies indicated that HBITC is less toxic than other isothiocyanates like benzyl isothiocyanate (BITC). The LC50 values for various compounds were established as follows:

This suggests that while HBITC is effective as a biocide, it may pose lower risks to non-target organisms compared to more potent isothiocyanates.

Case Studies

- Cancer Cell Studies : A study examined the effects of HBITC on SH-SY5Y neuroblastoma cells, demonstrating increased levels of thiosulfate and reactive oxygen species post-treatment, leading to enhanced apoptosis rates .

- Antibacterial Efficacy : Research indicated that HBITC significantly inhibited the growth of foodborne pathogens, suggesting its potential use as a natural preservative in food products .

属性

IUPAC Name |

4-(isothiocyanatomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKWJXUJUNLTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174974 | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2086-86-4 | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318HJ2034L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

42 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。